leukotriene A4(1-)
Description
Contextualization of Leukotrienes within Eicosanoid Pathways
Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids, most notably arachidonic acid. creative-proteomics.comwikipedia.orgmicrobenotes.com These lipid mediators are not typically stored within cells but are synthesized on demand in response to various stimuli. creative-proteomics.comnih.gov They act locally as autocrine and paracrine hormones, mediating a wide array of physiological and pathological processes, including inflammation, immunity, and hemostasis. hmdb.carndsystems.com
The biosynthesis of eicosanoids from arachidonic acid proceeds primarily through two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway. nih.govnih.govpatsnap.com
Cyclooxygenase (COX) Pathway: This pathway, targeted by non-steroidal anti-inflammatory drugs (NSAIDs), converts arachidonic acid into unstable endoperoxides like prostaglandin (B15479496) H2 (PGH2). nih.govnih.gov PGH2 is then further metabolized to produce prostaglandins (B1171923) and thromboxanes, which are involved in processes such as vasodilation, fever, and platelet aggregation. creative-proteomics.comnih.gov
Lipoxygenase (LOX) Pathway: This pathway is responsible for the synthesis of leukotrienes and lipoxins. creative-proteomics.commicrobenotes.com The key enzyme, 5-lipoxygenase (5-LO), initiates the conversion of arachidonic acid into leukotrienes. nih.govnih.gov Leukotrienes are potent mediators of inflammation and allergic reactions, contributing to bronchoconstriction, increased vascular permeability, and chemotaxis of immune cells. atsjournals.orgnih.govcreative-proteomics.com
Leukotrienes are thus a distinct class of eicosanoids synthesized via the 5-LOX pathway, playing a central role in inflammatory responses. nih.govtaylorandfrancis.com
| Eicosanoid Class | Primary Biosynthetic Pathway | Key Precursor | Primary Functions |
|---|---|---|---|
| Prostaglandins (PGs) | Cyclooxygenase (COX) | Prostaglandin H2 (PGH2) | Inflammation, fever, pain, vasodilation. creative-proteomics.comnih.gov |
| Thromboxanes (TXs) | Cyclooxygenase (COX) | Prostaglandin H2 (PGH2) | Platelet aggregation, vasoconstriction. creative-proteomics.compatsnap.com |
| Leukotrienes (LTs) | Lipoxygenase (LOX) | Leukotriene A4 (LTA4) | Inflammation, allergic reactions, bronchoconstriction, chemotaxis. atsjournals.orgcreative-proteomics.com |
| Lipoxins (LXs) | Lipoxygenase (LOX) | Various (e.g., 15-HPETE) | Resolution of inflammation. microbenotes.comersnet.org |
Significance of Leukotriene A4 as a Central Biosynthetic Intermediate
The synthesis of all leukotrienes originates from arachidonic acid, which is released from cell membrane phospholipids (B1166683) by phospholipase A2. nih.govtaylorandfrancis.com The enzyme 5-lipoxygenase (5-LO), in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the conversion of arachidonic acid into the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE). hmdb.canih.govnih.gov In a subsequent step, 5-LO catalyzes the dehydration of 5-HPETE to form the allylic epoxide, Leukotriene A4 (LTA4). hmdb.caontosight.aicloudfront.net
LTA4 is an extremely short-lived molecule, and its significance lies in its position as the branch point in the leukotriene biosynthetic cascade. nih.govatsjournals.org From LTA4, the pathway diverges to produce two distinct classes of biologically active leukotrienes, a process that can occur within the same cell or via transcellular biosynthesis, where LTA4 is transferred from a donor cell to an acceptor cell for further metabolism. atsjournals.orgatsjournals.orgersnet.org
The two major metabolic fates of LTA4 are:
Conversion to Leukotriene B4 (LTB4): The enzyme Leukotriene A4 hydrolase (LTA4H), a cytosolic zinc metalloenzyme, catalyzes the stereoselective hydrolysis of the LTA4 epoxide to form Leukotriene B4 (LTB4). atsjournals.orgatsjournals.orgwikipedia.orguniprot.org LTB4 is a powerful pro-inflammatory mediator and one of the most potent chemotactic agents known, attracting and activating neutrophils and other leukocytes to sites of inflammation. atsjournals.orgatsjournals.org
Conversion to Cysteinyl Leukotrienes (CysLTs): The enzyme Leukotriene C4 synthase (LTC4S), a membrane-bound protein, catalyzes the conjugation of LTA4 with the tripeptide glutathione (B108866) (GSH). atsjournals.orgwikipedia.orgimrpress.comnih.gov This reaction forms Leukotriene C4 (LTC4), the parent compound of the cysteinyl leukotrienes. nih.govnih.gov LTC4 is subsequently metabolized extracellularly to Leukotriene D4 (LTD4) and then to Leukotriene E4 (LTE4). hmdb.canih.gov The CysLTs are potent bronchoconstrictors and increase vascular permeability, playing a major role in asthma and allergic rhinitis. atsjournals.orgnih.gov
Therefore, LTA4 is the essential and obligatory intermediate for the entire family of leukotrienes. hmdb.canih.gov The enzymatic machinery present in a given cell type dictates which class of leukotrienes will be produced from LTA4, thereby determining the specific nature of the inflammatory response. atsjournals.orgatsjournals.org
| Enzyme | Substrate(s) | Product | Product Class | Enzyme Location |
|---|---|---|---|---|
| Leukotriene A4 hydrolase (LTA4H) | Leukotriene A4, Water | Leukotriene B4 (LTB4) | Dihydroxy leukotriene | Cytosolic. nih.govatsjournals.org |
| Leukotriene C4 synthase (LTC4S) | Leukotriene A4, Glutathione | Leukotriene C4 (LTC4) | Cysteinyl leukotriene | Nuclear/ER Membrane. nih.govwikipedia.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H29O3- |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-13,15,18-19H,2-5,8,14,16-17H2,1H3,(H,21,22)/p-1/b7-6-,10-9-,12-11+,15-13+/t18-,19-/m0/s1 |
InChI Key |
UFPQIRYSPUYQHK-WAQVJNLQSA-M |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)[O-] |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)[O-] |
Origin of Product |
United States |
Biosynthesis of Leukotriene A4
Precursor: Arachidonic Acid Mobilization and Availability
The journey to LTA4 begins with the liberation of its essential precursor, arachidonic acid (AA), from the sn-2 position of membrane phospholipids (B1166683). researchgate.netelsevier.es This crucial first step is primarily catalyzed by cytosolic phospholipase A2α (cPLA2α), an 85 kDa enzyme that shows a preference for arachidonic acid-containing phospholipids. umich.edu The activation of cPLA2α is a calcium-dependent process, triggered by various cellular stimuli such as antigens, cytokines, and immune complexes. umich.edunih.gov
Upon activation, cPLA2α translocates from the cytosol to intracellular membranes, particularly the nuclear envelope and the endoplasmic reticulum, where it gains access to its phospholipid substrates. nih.govatsjournals.org Research has shown that in immunologically activated mast cells, there are at least two distinct pools of arachidonic acid that are mobilized. One pool gives rise to free arachidonic acid, while the other is channeled towards the synthesis of leukotrienes, suggesting a high degree of regulation and compartmentalization in arachidonic acid availability. aai.org The specific phospholipid subclasses that contribute to each pool appear to differ, with phosphatidylcholine and phosphatidylinositol being likely sources for leukotriene synthesis. aai.org
Enzymatic Conversion by 5-Lipoxygenase (5-LO)
Once liberated, arachidonic acid is acted upon by the key enzyme in the leukotriene biosynthetic pathway: 5-lipoxygenase (5-LO). umich.edu This non-heme iron-containing enzyme catalyzes a two-step reaction to convert arachidonic acid into LTA4. umich.eduhmdb.ca The first step is the stereospecific insertion of molecular oxygen into arachidonic acid to form the unstable intermediate 5(S)-hydroperoxy-6-trans-8,11,14-cis-eicosatetraenoic acid (5-HPETE). nih.govuniprot.org In the second step, 5-LO catalyzes the dehydration of 5-HPETE to form the unstable epoxide, LTA4. nih.govhmdb.ca
The catalytic activity of 5-LO is tightly regulated. It requires the presence of calcium ions and ATP for maximal activity. umich.edu ATP is thought to act as an allosteric activator, enhancing the enzyme's catalytic efficiency for both the hydroperoxidation and epoxidation steps. cloudfront.netacs.org
Role of 5-Lipoxygenase-Activating Protein (FLAP) in Leukotriene A4 Formation
For 5-LO to efficiently utilize endogenously released arachidonic acid and synthesize LTA4, it requires the assistance of an 18 kDa integral membrane protein known as the 5-lipoxygenase-activating protein (FLAP). umich.eduwikipedia.org FLAP is not an enzyme itself but acts as a crucial scaffold and transfer protein. nih.govplos.org Its primary role is to bind the liberated arachidonic acid and present it to 5-LO, thereby facilitating the efficient conversion to LTA4. nih.govnih.gov
Inhibition or absence of FLAP significantly blocks the ability of 5-LO to utilize endogenous arachidonic acid. nih.gov FLAP is believed to act as a scaffold that not only presents the substrate but also helps to govern the localization of 5-LO to the perinuclear region and enhances the efficiency of the conversion of 5-HPETE to LTA4. nih.gov Recent studies suggest a dynamic interaction where FLAP first loosely associates with 5-LO for efficient product synthesis and then forms a tighter complex that terminates 5-LO activity. nih.gov
Molecular Mechanisms of 5-LO Catalysis Leading to Leukotriene A4
The catalytic mechanism of 5-LO involves a non-heme iron atom at its active site, which cycles between ferrous (Fe2+) and ferric (Fe3+) states. thieme-connect.de The conversion of arachidonic acid to 5-HPETE is initiated by the abstraction of a hydrogen atom. The subsequent dehydration of 5-HPETE to LTA4 is also catalyzed by 5-LO. hmdb.ca Kinetic studies have revealed that a significant portion of the 5-HPETE intermediate is converted directly to LTA4 without dissociating from the enzyme. nih.gov This "channeling" mechanism ensures the efficient production of the unstable LTA4, even in the presence of peroxidases that could otherwise reduce the 5-HPETE intermediate. nih.gov 5-HPETE itself can act as a competitive substrate with arachidonic acid, suggesting they share a common active site on the enzyme. nih.gov
Cellular and Subcellular Compartmentalization of Leukotriene A4 Biosynthesis Machinery
The synthesis of LTA4 is not a random process occurring freely within the cell. Instead, it is highly organized and compartmentalized, with the key enzymes assembling at specific subcellular locations to form a biosynthetic complex. nih.govjci.org This spatial organization ensures the efficient and controlled production of LTA4.
Enzyme Translocation Dynamics to the Nuclear Envelope
In resting cells, the components of the LTA4 biosynthetic machinery are spatially segregated. cPLA2 and 5-LO are typically found in the cytosol or, in some cell types, 5-LO can also be located within the nucleus. umich.edunih.govplos.org FLAP, on the other hand, is an integral protein of the nuclear envelope and endoplasmic reticulum membranes. umich.edunih.gov
Upon cellular activation by various stimuli, a dramatic relocalization of these enzymes occurs. An increase in intracellular calcium triggers the translocation of both cPLA2 and 5-LO from their resting locations to the nuclear envelope. umich.edupnas.orgresearchgate.net This movement brings the enzymes into close proximity with each other and with FLAP, which is already embedded in the nuclear membrane. nih.govatsjournals.org This targeted translocation to the nuclear envelope is a critical event for the initiation of LTA4 synthesis. umich.edunih.gov
Formation and Function of Biosynthetic Complexes
The co-localization of cPLA2, 5-LO, and FLAP at the nuclear envelope leads to the formation of a multiprotein biosynthetic complex. nih.govnih.govjci.org This complex acts as a highly efficient assembly line for LTA4 production. plos.org Within this complex, cPLA2 liberates arachidonic acid from the nuclear membrane phospholipids. umich.edu The liberated arachidonic acid is then captured by FLAP, which in turn presents it to the now membrane-associated 5-LO. nih.gov This close association and substrate channeling within the complex ensures that the highly reactive and unstable intermediates, 5-HPETE and LTA4, are efficiently generated and protected from degradation. nih.gov The formation of these biosynthetic complexes at the endoplasmic and perinuclear membranes is a hallmark of activated immune cells poised for leukotriene synthesis. cloudfront.netjci.organnualreviews.orglsu.edu
| Enzyme/Protein | Resting Location | Activated Location | Function in LTA4 Biosynthesis |
| cPLA2α | Cytosol | Nuclear Envelope/ER | Mobilizes arachidonic acid from membrane phospholipids. umich.edunih.gov |
| 5-LO | Cytosol and/or Nucleus | Nuclear Envelope | Catalyzes the two-step conversion of arachidonic acid to LTA4. umich.edunih.gov |
| FLAP | Nuclear Envelope/ER | Nuclear Envelope/ER | Binds and presents arachidonic acid to 5-LO. nih.govnih.gov |
Enzymatic Hydrolysis and Metabolism of Leukotriene A4
Leukotriene A4 Hydrolase (LTA4H) Mediated Conversion to Leukotriene B4 (LTB4)
Leukotriene A4 hydrolase (LTA4H) is a zinc metalloenzyme that plays a pivotal role in the inflammatory process by catalyzing the conversion of LTA4 to LTB4. uniprot.orgpatsnap.comcaymanchem.com LTB4 is a potent chemoattractant, drawing immune cells like neutrophils to sites of inflammation. patsnap.comcaymanchem.comoup.com This conversion is the final and rate-limiting step in the biosynthesis of LTB4. mdpi.comresearchgate.net LTA4H is a bifunctional enzyme, possessing both an epoxide hydrolase and an aminopeptidase (B13392206) activity, which occur at two distinct but overlapping active sites. pnas.orgebi.ac.ukresearchgate.net The enzyme is a 69-kDa cytosolic protein composed of three domains that form an L-shaped cavity where the catalytic activities take place. mdpi.com
Aminopeptidase Activity of LTA4H
In addition to its well-known epoxide hydrolase activity, LTA4H also functions as an aminopeptidase, capable of cleaving the N-terminal amino acid from certain peptides. uniprot.orgoup.compnas.org This dual functionality makes LTA4H a unique enzyme with potentially opposing roles in inflammation. ersnet.orgiucr.org The aminopeptidase activity is exerted through a distinct but overlapping active site with the epoxide hydrolase activity. pnas.orgebi.ac.uk
The endogenous tripeptide Pro-Gly-Pro (PGP) has been identified as a physiologically relevant substrate for the aminopeptidase activity of LTA4H. pnas.orgersnet.orgiucr.org PGP is a chemoattractant for neutrophils, and its cleavage and inactivation by LTA4H suggest a role for the enzyme in the resolution phase of inflammation. pnas.orgpnas.org LTA4H cleaves PGP at the N-terminus, releasing proline. mdpi.compnas.org The enzyme shows a high affinity for N-terminal arginine residues in various synthetic tripeptides. uniprot.orgpnas.org The cleavage of peptide substrates like Ala-p-nitroanilide is also used to assay the aminopeptidase activity. ersnet.orgnih.gov Studies have shown that certain unnatural amino acids, such as the benzyl (B1604629) ester of aspartic acid, can be cleaved by LTA4H with a significantly higher efficiency than its preferred proteinogenic amino acid, arginine. nih.gov
Table 2: Substrates of LTA4H Aminopeptidase Activity
| Substrate | Description |
|---|---|
| Pro-Gly-Pro (PGP) | An endogenous chemotactic tripeptide inactivated by LTA4H cleavage. pnas.orgpnas.orgiucr.org |
| Arginyl tripeptides | Synthetic peptides with N-terminal arginine are hydrolyzed with high efficiency. uniprot.orgpnas.org |
| Ala-p-nitroanilide | A chromogenic substrate used for in vitro assays of aminopeptidase activity. ersnet.orgnih.gov |
| Unnatural amino acids | Certain unnatural amino acids are cleaved at a high rate, indicating broad substrate tolerance. nih.gov |
Compound Names Mentioned
Leukotriene A4 (LTA4)
Leukotriene B4 (LTB4)
Leukotriene A3 (LTA3)
Leukotriene A5 (LTA5)
Pro-Gly-Pro (PGP)
Resolvin E1
18S-resolvin E1
Ala-p-nitroanilide
Arginine
Aspartic acid benzyl ester
Distinction and Interplay with Epoxide Hydrolase Activity
While LTA4H is categorized as an epoxide hydrolase, its primary structure shows no resemblance to other known epoxide hydrolases. atsjournals.org Its epoxide hydrolase activity is highly specific, primarily acting on LTA4 and, to a lesser extent, its double-bond isomers LTA3 and LTA5. atsjournals.org This specificity is crucial for the targeted production of LTB4. The enzyme's active site features a bent and narrow pocket specifically shaped to accommodate the LTA4 substrate. nih.gov
It is important to distinguish the epoxide hydrolase activity of LTA4H from its other intrinsic enzymatic function, an aminopeptidase activity. uniprot.orgprospecbio.complos.org While both activities reside within the same enzyme, they can be differentially modulated. For instance, certain divalent cations like Mn2+ and Co2+ inhibit the peptidase activity without affecting the conversion of LTA4 to LTB4. atsjournals.org This suggests that while the catalytic sites may be overlapping, their functional requirements are distinct. pnas.org
Bifunctional Nature and Evolution of LTA4H Enzyme Functions
LTA4H is a classic example of a bifunctional enzyme, possessing both epoxide hydrolase and aminopeptidase activities within a single protein. uniprot.orgprospecbio.comnih.govplos.org The enzyme contains a zinc-binding motif (HEXXH-X18-E) characteristic of the M1 family of zinc metallopeptidases. atsjournals.orgplos.org This dual functionality allows it to participate in both pro-inflammatory and potentially anti-inflammatory pathways. The epoxide hydrolase activity generates the pro-inflammatory mediator LTB4. researchgate.netmdpi.com Conversely, its aminopeptidase activity can degrade certain chemotactic peptides, such as Pro-Gly-Pro (PGP), suggesting a role in dampening inflammation. uniprot.orgresearchgate.net
The evolutionary origins of this bifunctionality are intriguing. Studies on LTA4H from lower eukaryotes, such as the yeast Saccharomyces cerevisiae, have provided valuable insights. nih.govki.se The yeast enzyme exhibits a primitive epoxide hydrolase activity and a leucyl aminopeptidase activity. ki.se Through site-directed mutagenesis, researchers have been able to engineer the yeast enzyme to gain properties similar to human LTA4H, including the introduction of an arginine aminopeptidase activity. nih.gov These findings suggest that the epoxide hydrolase function likely evolved from an ancestral zinc aminopeptidase, with the active site gradually adapting to accommodate lipid substrates like LTA4. nih.govki.se This evolutionary process appears to involve subtle structural rearrangements rather than the acquisition of entirely new catalytic residues. nih.govki.se
Table 1: Comparison of Human and S. cerevisiae LTA4H Properties
| Feature | Human LTA4H | S. cerevisiae LTA4H (Wild Type) |
|---|---|---|
| Primary Epoxide Hydrolase Product | Leukotriene B4 (LTB4) | 5S,6S-DHETE, LTB4, and other isomers |
| Primary Aminopeptidase Specificity | Arginine | Leucine |
| Evolutionary Relationship | More evolved, highly specific for LTA4 | Ancestral form with primitive epoxide hydrolase activity |
Regulation of LTA4H Activity
The activity of LTA4H is tightly controlled through various mechanisms to ensure a balanced inflammatory response. This regulation occurs at both the genetic and protein levels. nih.govnih.gov
A key regulatory feature of LTA4H is its "suicide" inactivation by its own substrate, LTA4. nih.govnih.govresearchgate.net This process, also known as mechanism-based inactivation, is an irreversible event that occurs during catalysis. nih.gov The enzyme-substrate complex can either proceed through the catalytic cycle to produce LTB4 or undergo a process that leads to the covalent modification and inactivation of the enzyme. nih.govresearchgate.net Electrospray ionization mass spectrometry has confirmed that a 1:1 adduct is formed between LTA4 and the enzyme during this process. nih.gov This suicide inactivation is saturable, follows pseudo-first-order kinetics, and is dependent on catalysis. nih.gov The partition ratio, which represents the number of catalytic turnovers per inactivation event, is approximately 129 for the hydrolase activity and 124 for the aminopeptidase activity, indicating that both functions are similarly susceptible to this inactivation. nih.gov This mechanism provides a built-in negative feedback loop to control LTB4 production. nih.gov
The activity of LTA4H can also be influenced by allosteric modulators, which are molecules that bind to the enzyme at a site distinct from the active site to alter its catalytic function. acs.org For example, the compound 4-methoxydiphenylmethane (B1215653) (4MDM) has been shown to modulate the aminopeptidase activity of LTA4H in a substrate-dependent manner. nih.govresearchgate.net Interestingly, while 4MDM inhibits the hydrolysis of Pro-Gly-Pro, it activates the enzyme's activity towards other substrates. nih.govresearchgate.net X-ray crystallography has shown that 4MDM binds within the zinc binding pocket, suggesting that its modulatory effects are not strictly allosteric in the classical sense but rather depend on complex interactions within the active site. nih.govresearchgate.net Some compounds can indirectly activate LTA4H by increasing the availability of its substrate, LTA4. scbt.com
Mechanism-Based Inactivation by Leukotriene A4
Leukotriene C4 Synthase (LTC4S) Mediated Conjugation to Leukotriene C4 (LTC4)
The second major metabolic pathway for LTA4 involves its conjugation with reduced glutathione (B108866) (GSH) to form leukotriene C4 (LTC4). atsjournals.orgatsjournals.orgreactome.orguniprot.org This reaction is catalyzed by the enzyme leukotriene C4 synthase (LTC4S). reactome.orguniprot.orgnih.gov
Glutathione S-Transferase Activity of LTC4S
LTC4S is a member of the MAPEG (Membrane-Associated Proteins in Eicosanoid and Glutathione metabolism) family and functions as a glutathione S-transferase. nih.govwikipedia.org However, it is distinct from the classic cytosolic and microsomal glutathione S-transferase (GST) families. nih.gov LTC4S exhibits a very narrow substrate specificity, primarily catalyzing the conjugation of LTA4 with GSH. reactome.orgnih.gov It does not effectively conjugate xenobiotics, a hallmark of other GSTs. nih.gov
LTC4S is an 18-kDa integral membrane protein that is functional as a homodimer and is localized to the perinuclear membrane. reactome.orgnih.gov Its catalytic activity is crucial for the production of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent mediators of asthma and other inflammatory conditions. researchgate.netnih.gov The enzyme catalyzes the transfer of the glutathionyl group from GSH to LTA4, a reaction that is essential for the biological activity of the resulting cysteinyl leukotrienes. uniprot.orgreactome.orguniprot.org
Table 2: Key Enzymes in the Metabolism of Leukotriene A4
| Enzyme | Function | Substrate(s) | Product(s) | Regulatory Mechanisms |
|---|---|---|---|---|
| Leukotriene A4 Hydrolase (LTA4H) | Epoxide hydrolase and aminopeptidase | Leukotriene A4 (LTA4), various peptides | Leukotriene B4 (LTB4), cleaved peptides | Mechanism-based inactivation, allosteric modulation, transcriptional regulation |
| Leukotriene C4 Synthase (LTC4S) | Glutathione S-transferase | Leukotriene A4 (LTA4), Glutathione (GSH) | Leukotriene C4 (LTC4) | Substrate availability, transcriptional regulation |
Molecular Mechanism of Leukotriene A4-Glutathione Conjugation
The conjugation of leukotriene A4 with the tripeptide glutathione (γ-L-glutamyl-L-cysteinylglycine) is a critical step in the formation of the cysteinyl leukotrienes (CysLTs). This reaction is catalyzed by the enzyme leukotriene C4 synthase (LTC4S), an integral membrane protein belonging to the MAPEG (Membrane Associated Proteins in Eicosanoid and Glutathione metabolism) family.
The molecular mechanism involves the activation of the thiol group of glutathione by a basic amino acid residue within the active site of LTC4S. This activation facilitates the nucleophilic attack of the glutathione thiolate anion on the C6 position of the epoxide ring of LTA4. This concerted reaction leads to the opening of the epoxide and the formation of a thioether bond between the C6 of the lipid backbone and the sulfur atom of the cysteine residue in glutathione. The reaction is highly stereospecific, yielding 5(S)-hydroxy-6(R)-S-glutathionyl-7,9-trans-11,14-cis-eicosatetraenoic acid, known as leukotriene C4. LTC4 is the parent compound of the CysLTs, which also include leukotriene D4 (LTD4) and leukotriene E4 (LTE4), formed by subsequent enzymatic processing.
Structural Insights into LTC4S Active Site (e.g., Arg-104, Arg-31)
Structural and functional studies of LTC4S have elucidated the roles of key amino acid residues in its catalytic activity. The active site of LTC4S is a hydrophobic V-shaped cleft that accommodates the arachidonic acid backbone of LTA4. Within this active site, several conserved residues are crucial for substrate binding and catalysis.
Arginine-104 (Arg-104): This highly conserved arginine residue is considered essential for the catalytic activity of LTC4S. It is proposed to function as the catalytic base, activating the thiol group of glutathione. The positively charged guanidinium (B1211019) group of Arg-104 is thought to lower the pKa of the glutathione thiol, promoting the formation of the highly reactive thiolate anion required for the nucleophilic attack on LTA4.
Arginine-31 (Arg-31): Located on the same helix as other critical residues, Arg-31 is also implicated in the catalytic function of LTC4S. It is believed to contribute to the binding and proper orientation of LTA4 within the active site, ensuring the stereospecificity of the conjugation reaction.
The table below summarizes the key amino acid residues in the LTC4S active site and their proposed functions.
| Residue | Location | Proposed Function |
| Arg-104 | Active Site | Acts as a catalytic base to activate the thiol group of glutathione, facilitating nucleophilic attack on LTA4. |
| Arg-31 | Active Site | Contributes to the binding and correct orientation of the LTA4 substrate. |
Transcellular Biosynthesis of Leukotriene A4 Metabolites
The production of leukotrienes is not limited to individual cells but can be significantly amplified and diversified through a process known as transcellular biosynthesis. In this pathway, LTA4 produced by a "donor" cell is transferred to an adjacent "acceptor" cell, which then metabolizes it into various leukotriene end products.
Intercellular Transfer of Leukotriene A4
The intercellular transfer of LTA4 is a key step in transcellular biosynthesis. Donor cells, such as neutrophils, which are rich in the enzyme 5-lipoxygenase (5-LO), can be stimulated to produce LTA4. Due to its lipophilic nature, LTA4 can be released from the donor cell and traverse the extracellular space to be taken up by a nearby acceptor cell. This transfer is thought to occur through passive diffusion across cell membranes and is highly dependent on the close proximity of the interacting cells.
Several cell pairings have been identified to participate in the transcellular biosynthesis of leukotrienes, as detailed in the table below.
| Donor Cell | Acceptor Cell |
| Neutrophil | Platelet |
| Neutrophil | Endothelial Cell |
| Mast Cell | Eosinophil |
Recipient Cell Metabolism and Product Diversity
Once inside the acceptor cell, LTA4 is metabolized by the enzymatic machinery present in that cell, leading to a diverse range of leukotriene products that the acceptor cell might not be able to produce on its own. This process significantly enhances the complexity of the inflammatory milieu.
For example, neutrophils are potent producers of LTA4 and possess high levels of LTA4 hydrolase (LTA4H), leading to the synthesis of LTB4. However, they have low levels of LTC4S. Platelets, on the other hand, lack 5-LO and cannot produce LTA4 but have abundant LTC4S. Through transcellular biosynthesis, neutrophil-derived LTA4 can be transferred to platelets, which then convert it into LTC4. Similarly, endothelial cells can take up LTA4 from neutrophils and metabolize it to LTC4. This cooperation between different cell types allows for the localized and amplified production of specific leukotrienes, tailored to the cellular composition of the inflammatory site.
The diversity of products arising from the transcellular metabolism of LTA4 is illustrated in the following table.
| Donor Cell | Acceptor Cell | Primary LTA4 Metabolite in Acceptor Cell |
| Neutrophil | Platelet | Leukotriene C4 (LTC4) |
| Neutrophil | Endothelial Cell | Leukotriene C4 (LTC4) |
Leukotriene A4 As a Precursor for Specialized Pro Resolving Mediators Spms
Conversion to Lipoxins (e.g., LXA4) via Platelet 12-Lipoxygenase
One of the primary routes for the conversion of LTA4 into pro-resolving mediators is through its transformation into lipoxins. dovepress.com This biosynthesis is a prime example of transcellular metabolism, typically occurring during interactions between leukocytes (specifically neutrophils) and platelets. mdpi.com
Neutrophils, upon activation, generate LTA4 from arachidonic acid. mdpi.com However, they lack the necessary enzymes to efficiently convert it to lipoxins. Instead, the neutrophil-derived LTA4 is transferred to adjacent, activated platelets. mdpi.com Platelets possess the enzyme 12-lipoxygenase (12-LOX), which can metabolize the exogenous LTA4. dovepress.comencyclopedia.pub
Research using recombinant human platelet 12-LOX has provided direct evidence that this enzyme catalyzes the conversion of intact LTA4 into both Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4). nih.govcapes.gov.br This enzymatic action demonstrates that platelet 12-LOX possesses a dual function, exhibiting both lipoxygenase and lipoxin synthase activity. nih.gov Kinetic studies determined the apparent Michaelis constant (Km) and maximum velocity (Vmax) for the lipoxin synthase activity of the recombinant enzyme to be approximately 7.9 µM and 24.5 nmol/min per mg, respectively. capes.gov.br The activation of platelets leads to an increase in the synthesis of lipoxins from LTA4. ki.se This pathway effectively shifts the biological output from a pro-inflammatory signal (leukotrienes) to a potent anti-inflammatory and pro-resolving one (lipoxins). mdpi.com
Table 1: Transcellular Biosynthesis of Lipoxins from Leukotriene A4
| Component | Description | Reference |
| Precursor | Leukotriene A4 (LTA4) | dovepress.commdpi.com |
| Source Cell | Neutrophils | mdpi.com |
| Key Enzyme | Platelet 12-Lipoxygenase (12-LOX) | dovepress.comnih.gov |
| Acceptor Cell | Platelets | mdpi.com |
| Products | Lipoxin A4 (LXA4), Lipoxin B4 (LXB4) | nih.govcapes.gov.br |
Biosynthesis of Resolvins (e.g., Resolvin E1, 18S-Resolvin E1) from Eicosapentaenoic Acid
The biosynthesis of E-series resolvins, which are derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), represents another critical pro-resolving pathway where enzymatic machinery related to leukotriene metabolism plays a key role. pnas.orgnih.gov While LTA4 itself is not the direct precursor, the enzyme Leukotriene A4 hydrolase (LTA4H), responsible for converting LTA4 to the pro-inflammatory LTB4, is repurposed in this pathway to generate the potent pro-resolving mediator Resolvin E1 (RvE1). caymanchem.comcaymanchem.com
The biosynthesis of RvE1 is initiated from EPA, often through cell-cell interactions. nih.gov In a process that can be triggered by aspirin, acetylated cyclooxygenase-2 (COX-2) in endothelial cells or cytochrome P450 enzymes convert EPA into 18R-hydroxyeicosapentaenoic acid (18R-HEPE). pnas.orgfrontiersin.org This intermediate is then processed by 5-lipoxygenase (5-LO) to form an epoxide. caymanchem.comcaymanchem.com In the final, crucial step, LTA4 hydrolase in human neutrophils acts on this 5S(6)-epoxide intermediate to produce the stable, bioactive Resolvin E1. caymanchem.comcaymanchem.comnih.gov
Furthermore, metabolomic studies have identified a parallel stereoisomeric pathway leading to the formation of 18S-Resolvin E1 (18S-RvE1). nih.govebi.ac.uk This pathway also utilizes EPA as the initial substrate, which is converted to 18S-hydroxyeicosapentaenoate (18S-HEPE). nih.gov Subsequent actions of 5-lipoxygenase and LTA4 hydrolase convert the resulting chiral epoxide intermediate into 18S-RvE1. nih.govresearchgate.net These findings highlight two distinct stereospecific pathways for the biosynthesis of E-series resolvins, both of which are anti-inflammatory and pro-resolving. nih.govresearchgate.net
Table 2: Key Steps in the Biosynthesis of E-Series Resolvins
| Mediator | Initial Substrate | Key Intermediates | Key Enzymes | Reference |
| Resolvin E1 (RvE1) | Eicosapentaenoic Acid (EPA) | 18R-HEPE, 5S(6)-epoxide intermediate | COX-2 (aspirin-acetylated), 5-Lipoxygenase, Leukotriene A4 Hydrolase (LTA4H) | pnas.orgcaymanchem.comcaymanchem.com |
| 18S-Resolvin E1 (18S-RvE1) | Eicosapentaenoic Acid (EPA) | 18S-HEPE, 5S(6)-epoxide intermediate | 5-Lipoxygenase, Leukotriene A4 Hydrolase (LTA4H) | nih.govresearchgate.net |
Molecular Interactions Involving Leukotriene A4 and Its Enzymes
Protein-Leukotriene A4 Binding Dynamics (e.g., D7 Protein from Aedes aegypti Salivary Glands)
The saliva of the Aedes aegypti mosquito, the vector for diseases like dengue and yellow fever, contains D7 proteins that facilitate blood-feeding by counteracting the host's inflammatory and hemostatic responses. nih.gov These proteins are known to bind to leukotrienes, including LTA4, thereby inhibiting platelet aggregation. colab.wsbio-conferences.orgresearchgate.net An in-silico molecular docking study has provided insights into the stable and spontaneous binding between the D7 protein and LTA4, with a documented binding energy of -6.63 kcal/mol. bio-conferences.orgbio-conferences.org
Specific Amino Acid Residues in Binding Site
The binding of LTA4 to the D7 protein involves a specific set of amino acid residues within the protein's active site. Molecular docking studies have identified the following key residues as crucial for this interaction:
GLN 177 colab.wsbio-conferences.orgbio-conferences.org
TYR 178 colab.wsbio-conferences.orgbio-conferences.org
ARG 176 colab.wsbio-conferences.orgbio-conferences.org
VAL 193 colab.wsbio-conferences.orgbio-conferences.org
ILE 175 colab.wsbio-conferences.orgbio-conferences.org
MET 194 colab.wsbio-conferences.orgbio-conferences.org
PHE 154 colab.wsbio-conferences.orgbio-conferences.org
PHE 186 colab.wsbio-conferences.orgbio-conferences.org
HIS 189 colab.wsbio-conferences.orgbio-conferences.org
TYR 248 colab.wsbio-conferences.orgbio-conferences.org
PHE 264 colab.wsbio-conferences.orgbio-conferences.org
These residues create a binding pocket that accommodates the LTA4 molecule, facilitating the inhibitory effect on platelet aggregation. colab.wsbio-conferences.orgresearchgate.net
Table 1: Amino Acid Residues in the D7 Protein Active Site Involved in Leukotriene A4 Binding
| Amino Acid Residue |
|---|
| GLN 177 |
| TYR 178 |
| ARG 176 |
| VAL 193 |
| ILE 175 |
| MET 194 |
| PHE 154 |
| PHE 186 |
| HIS 189 |
| TYR 248 |
| PHE 264 |
Types of Intermolecular Forces
The interaction between the amino acid residues of the D7 protein and the LTA4 ligand is stabilized by a combination of intermolecular forces. These include:
Conventional Hydrogen Bonds: These bonds are critical for the specificity and stability of the interaction. bio-conferences.org
Pi-Sigma Bonds: These interactions occur between the pi systems of aromatic residues and the sigma bonds of the LTA4 molecule. bio-conferences.org
Alkyl and Pi-Alkyl Interactions: These hydrophobic interactions contribute significantly to the binding affinity, particularly given the lipid nature of LTA4. bio-conferences.org
Enzyme-Inhibitor and Enzyme-Activator Interactions of LTA4H
Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a dual role in inflammation. pnas.orguniprot.org It catalyzes the conversion of LTA4 to the pro-inflammatory mediator Leukotriene B4 (LTB4) through its epoxide hydrolase (EH) activity. iucr.orgresearchgate.net Concurrently, its aminopeptidase (B13392206) (AP) activity can degrade pro-inflammatory peptides, thus contributing to the resolution of inflammation. iucr.orgpnas.org The modulation of these activities by inhibitors and activators is a key area of therapeutic research.
Structural Basis of LTA4H Inhibition (e.g., Bestatin (B1682670), DG-051, ARM1)
The development of LTA4H inhibitors aims to reduce the production of pro-inflammatory LTB4. Several classes of inhibitors have been studied, each with a distinct structural basis for their interaction with the enzyme.
Bestatin: This classic aminopeptidase inhibitor also effectively inhibits LTA4H. uniprot.orgatsjournals.org Its inhibitory action is primarily attributed to the interaction of its functional groups with the catalytic zinc ion and surrounding residues in the active site. researchgate.net However, bestatin is considered a general aminopeptidase inhibitor, and its effects may not be entirely specific to LTA4H. nih.govjci.org
DG-051: Developed for the treatment of myocardial infarction and stroke, DG-051 is another inhibitor of LTA4H. nih.govjci.org It is designed to fit within the enzyme's active site, blocking substrate access.
ARM1 (4-(4-benzylphenyl)thiazol-2-amine): This compound represents a newer class of LTA4H inhibitors that selectively block the conversion of LTA4 into LTB4 while sparing the enzyme's anti-inflammatory aminopeptidase activity. pnas.orguniprot.org A crystal structure of LTA4H in complex with ARM1 revealed that it binds in a hydrophobic pocket that accommodates the omega-end of LTA4, which is distant from the aminopeptidase active site. pnas.org This selective inhibition makes ARM1 a promising candidate for anti-inflammatory therapies with an improved profile. pnas.org ARM1 inhibits LTB4 synthesis in human neutrophils with an IC50 of approximately 0.5 μM and has a Ki of 2.3 μM for the purified enzyme. pnas.org
Table 2: LTA4H Inhibitors and their Characteristics
| Inhibitor | Type/Class | Mechanism of Action | Selectivity |
|---|---|---|---|
| Bestatin | General aminopeptidase inhibitor | Interacts with the catalytic zinc ion and active site residues. atsjournals.orgresearchgate.net | Low, inhibits other aminopeptidases. nih.govjci.org |
| DG-051 | LTA4H inhibitor | Binds to the active site, blocking substrate access. nih.govjci.org | High for LTA4H. |
| ARM1 | Selective LTA4H inhibitor | Binds to a hydrophobic pocket, selectively blocking epoxide hydrolase activity. pnas.org | High, spares aminopeptidase activity. pnas.org |
Mechanisms of LTA4H Aminopeptidase Activation (e.g., 4-Methoxydiphenylmethane (B1215653) (4-MDM))
Activation of the LTA4H aminopeptidase activity is an alternative therapeutic strategy aimed at promoting the resolution of inflammation. gmu.edu
4-Methoxydiphenylmethane (4-MDM): This small molecule has been shown to activate the aminopeptidase activity of LTA4H. gmu.eduacs.org This activation promoted the resolution of neutrophil infiltration in a murine model of chronic obstructive pulmonary disease. iucr.orgacs.org Interestingly, the interaction of 4-MDM with LTA4H is complex and substrate-dependent. For instance, 4-MDM can inhibit the hydrolysis of the peptide Pro-Gly-Pro (PGP) while activating the hydrolysis of other substrates. researchgate.net X-ray crystallography has shown that 4-MDM binds at the zinc-binding pocket, and its modulatory effect is dependent on the N-terminal side chain of the peptide substrate rather than allosteric binding. researchgate.net Kinetic analysis has characterized the activation mechanism by 4-MDM as hyperbolic mixed predominately catalytic activation. acs.orgnih.gov
Leukotriene A4 Derived Signaling Pathways
Downstream Signaling Mediated by Leukotriene B4 (LTB4) Receptors (BLT1/BLT2)
Leukotriene B4 is a powerful pro-inflammatory mediator that signals through two distinct G protein-coupled receptors: the high-affinity BLT1 and the low-affinity BLT2. oup.comaai.org Both receptors are coupled to pertussis toxin-sensitive Gi/o-type G-proteins and play crucial roles in mediating inflammatory responses. oup.comoup.com BLT1 is predominantly expressed on leukocytes, such as neutrophils, monocytes, and lymphocytes, while BLT2 has a more ubiquitous expression pattern. oup.comnih.gov The binding of LTB4 to these receptors initiates a variety of cellular responses, including chemotaxis, cell migration, and the activation of intracellular signaling pathways. oup.comaai.org
The activation of BLT1 and BLT2 receptors by LTB4 triggers several intracellular kinase cascades, which are fundamental to its pro-inflammatory functions. oup.com
ERK and other MAPKs: In various cell types, including monocytes and mast cells, LTB4 stimulation leads to the rapid and transient phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway. aai.orgoup.com Studies have shown that LTB4 also induces the phosphorylation of other MAPKs like JNK1/2. oup.com This activation of MAPK pathways is dependent on both BLT1 and BLT2 and is sensitive to pertussis toxin, indicating it is a Gαi-mediated event. oup.comresearchgate.net
AKT (Protein Kinase B): The PI3K/AKT pathway is another critical signaling route activated by LTB4. In monocytic cells, LTB4 induces the phosphorylation of AKT. oup.com This activation, similar to the MAPK pathway, proceeds through BLT1 and BLT2 and can be inhibited by pertussis toxin. oup.comresearchgate.net In murine bone marrow-derived mast cells, LTB4 stimulation also leads to changes in Akt phosphorylation. aai.org
NF-κB (Nuclear Factor-kappa B): LTB4 is a known activator of the NF-κB pathway, a central regulator of inflammatory gene expression. oup.comresearchgate.net In monocytic cells, LTB4 increases the DNA binding activity of NF-κB. oup.com This activation is dependent on the upstream activation of MAPK pathways and the generation of reactive oxygen species (ROS). oup.comresearchgate.net The induction of pro-inflammatory cytokines like IL-6 and TNF-α by LTB4 is mediated through this NF-κB-dependent mechanism. researchgate.netfrontiersin.org
The table below summarizes the key kinase cascades activated by LTB4 signaling.
| Receptor(s) | Key Kinase Cascade | Downstream Effectors/Transcription Factors | Key Cellular Responses |
| BLT1, BLT2 | PI3K/AKT | AKT | Proliferation, Survival |
| BLT1, BLT2 | MAPK/ERK | ERK1/2, JNK1/2 | Proliferation, Cytokine Production |
| BLT1, BLT2 | NF-κB | NF-κB | Inflammation, Cytokine Gene Expression |
Roles of Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) in Receptor-Mediated Responses
Cysteinyl leukotrienes (cys-LTs), comprising LTC4, LTD4, and LTE4, are potent inflammatory mediators derived from LTA4. nih.govnih.gov They exert their effects by binding to at least two types of G protein-coupled receptors, the CysLT1 and CysLT2 receptors. nih.govaai.org These receptors have distinct ligand affinities; the CysLT1 receptor's agonist potency is ranked LTD4 > LTC4 > LTE4, whereas the CysLT2 receptor's is LTC4 = LTD4 > LTE4. nih.gov The expression of these receptors varies, with CysLT1 being prominent in lung smooth muscle cells and macrophages, while CysLT2 is found in the heart, brain, and endothelial cells. nih.govresearchgate.net Activation of CysLT receptors initiates signaling cascades that lead to smooth muscle contraction, increased vascular permeability, and leukocyte activation. guidetopharmacology.org In mast cells, CysLTs can induce proliferation and ERK phosphorylation, responses that are primarily mediated through the CysLT1 receptor. nih.gov There is evidence that the two receptors can form heterodimers, with CysLT2 negatively regulating the mitogenic signaling of CysLT1. nih.gov
Leukotriene A4 and Metabolite Involvement in Specific Cellular Processes
The biological activities of LTA4 are realized through its conversion to LTB4 and cys-LTs, which then participate in a variety of specific cellular processes, from regulating stem cell fate to modulating complex immune responses.
The metabolites of LTA4 have been shown to play a regulatory role in the function of neural stem cells (NSCs).
Leukotriene B4 (LTB4): Research indicates that LTB4 is a direct regulator of NSC proliferation and differentiation. nih.gov It has been shown to stimulate the proliferation of murine NSCs in a concentration-dependent manner (3 to 100 nM). nih.gov This proliferative effect is linked to the regulation of growth-related genes, including the epidermal growth factor (EGF) receptor. nih.gov Furthermore, LTB4 promotes the differentiation of NSCs into neurons. nih.gov Functional BLT1 receptors are expressed on neural stem cells. nih.gov However, another study found that LTB4, along with LTC4, had no significant effect on the neuronal differentiation of mouse embryonic stem cells. nih.gov
Cysteinyl Leukotrienes (LTC4): In contrast to some findings with LTB4, studies in zebrafish have demonstrated that inflammation can trigger the secretion of LTC4, which in turn promotes regenerative neurogenesis. embopress.org LTC4 signaling through its receptor, Cystlr1, activates the transcription factor Gata3, a key driver of NSC proliferation. embopress.orgmdpi.com Conversely, other studies have suggested a negative regulatory role, where blocking the CysLT1 receptor with an antagonist enhanced NSC proliferation in cultured rat neurospheres. embopress.org This suggests that the context and model system are critical in determining the precise role of cys-LTs in neurogenesis.
LTA4-derived mediators are potent immunomodulators, significantly influencing the expression of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.
Leukotriene A4 Hydrolase (LTA4H) and LTB4: The enzyme LTA4H, which produces LTB4, is a critical regulator of TNF-α. Genetic variations in LTA4H can lead to either excessive or insufficient TNF-α expression, both of which can impair the immune response to infections like tuberculosis. taylorandfrancis.come-century.us LTB4 itself is known to enhance the production of TNF-α and other pro-inflammatory cytokines like IL-1 and IL-6. iu.edujuniperpublishers.com This induction often occurs through the activation of the NF-κB signaling pathway. researchgate.net In models of colitis, inhibitors of LTA4H have been shown to reduce elevated levels of TNF-α in inflamed tissues. nih.gov
Cysteinyl Leukotrienes (LTC4, LTD4): Cys-LTs also contribute to immunomodulation and TNF-α production. Upon allergen exposure, mast cells can release both preformed TNF-α and newly synthesized cys-LTs. nih.gov In IL-4-primed human mast cells, both LTC4 and LTD4 can induce the generation of TNF-α. rupress.org Furthermore, LTD4 has been shown to prime alveolar macrophages, potentiating their release of TNF-α upon subsequent stimulation. atsjournals.org Antagonists of the CysLT1 receptor can attenuate allergen-specific TNF-α production in monocytes from asthmatic individuals, highlighting the role of this pathway in inflammatory conditions. aai.org
The table below summarizes the influence of LTA4 metabolites on specific cellular processes.
| Metabolite/Enzyme | Cellular Process | Key Findings |
| Leukotriene B4 (LTB4) | Neural Stem Cell Regulation | Stimulates NSC proliferation and differentiation into neurons. nih.gov |
| Leukotriene C4 (LTC4) | Neural Stem Cell Regulation | Promotes regenerative neurogenesis in zebrafish via the Gata3 pathway. embopress.orgmdpi.com Antagonism of its receptor can enhance NSC proliferation in rats. embopress.org |
| LTA4 Hydrolase / LTB4 | TNF-α Expression & Immunomodulation | LTA4H levels regulate TNF-α production. taylorandfrancis.com LTB4 induces TNF-α expression via the NF-κB pathway. researchgate.netiu.edu |
| Cysteinyl Leukotrienes | TNF-α Expression & Immunomodulation | Induce TNF-α generation from mast cells and prime macrophages for enhanced TNF-α release. rupress.orgatsjournals.org |
Advanced Research Methodologies for Studying Leukotriene A4 Pathways
Structural Biology Techniques
Structural biology provides a three-dimensional framework for understanding the molecular interactions that govern the function of LTA4H.
X-ray crystallography has been an indispensable tool for visualizing the atomic-level details of leukotriene A4 hydrolase (LTA4H) and its interactions with substrates and inhibitors. The high-resolution crystal structure of human LTA4H, particularly when complexed with ligands, has offered a static yet detailed snapshot of the enzyme's architecture. nih.govrsc.org This has been fundamental in understanding its dual enzymatic functions—aminopeptidase (B13392206) and epoxide hydrolase.
The initial crystal structures, such as the one of LTA4H complexed with the competitive inhibitor bestatin (B1682670), revealed a protein composed of three domains that form a deep cleft containing the catalytic Zn²⁺ site. nih.govnih.govmdpi.com This cleft houses a bent, narrow pocket specifically shaped to accommodate the LTA4 substrate. nih.gov The zinc ion is coordinated by three key amino acid residues: His295, His299, and Glu318. rsc.orgnih.gov This structural information provides a clear basis for the enzyme's catalytic action and has been a cornerstone for the structure-guided design of specific anti-inflammatory inhibitors. nih.gov
Fragment-based drug discovery has also been successfully applied, where libraries of small molecules are screened against LTA4H using X-ray crystallography to identify fragments that bind to the enzyme. acs.orgnih.gov For instance, a screen of a "fragments of life" (FOL) library identified derivatives of resveratrol, nicotinamide, and indole (B1671886) as efficient ligands for LTA4H. acs.orgnih.gov Subsequent analysis of these fragment-bound structures showed that they recapitulated key binding features of known inhibitors and provided novel chemical scaffolds for the development of more potent inhibitors. acs.orgnih.gov
The crystallographic analysis of LTA4H in complex with various inhibitors, such as kelatorphan (B1673381) and others, has further illuminated the specific interactions within the active site. pharmaleads.comnih.govnih.gov These studies show how inhibitors can chelate the catalytic zinc and interact with key residues like Glu271 and Arg563, which are critical for substrate recognition and catalysis. nih.govpharmaleads.com High-resolution crystal structures of LTA4H complexed with its substrate LTA4 have also been achieved, providing direct insight into the positioning of the substrate for the epoxide hydrolase reaction and implicating Zn²⁺, Tyr383, Glu271, and D375 in the catalytic process. rcsb.orgpnas.org
Table 1: Selected PDB Entries for LTA4H-Ligand Complexes
| PDB ID | Ligand | Resolution (Å) | Description | Reference |
|---|---|---|---|---|
| 1HS6 | Bestatin | 1.95 | Human LTA4H in complex with the competitive inhibitor bestatin, revealing the overall fold and active site architecture. | nih.govmdpi.comproteopedia.org |
| 3B7U | Kelatorphan | 2.10 | Human LTA4H in complex with the dipeptide-related inhibitor kelatorphan, showing bidentate chelation of the catalytic zinc. | pharmaleads.comnih.govproteopedia.org |
| 3FU3 | 4-(2-amino-1,3-thiazol-4-yl)phenol | 2.00 | Human LTA4H bound to a fragment identified through crystallographic screening. | proteopedia.orgrcsb.org |
| 5NI6 | Leukotriene A4 | 1.75 | Human LTA4H mutant (D375N) in complex with the substrate LTA4, providing insights into the epoxide hydrolase mechanism. | rcsb.org |
| 6O5H | 4-OMe-ARM1 | 2.80 | Human LTA4H complexed with a modifier molecule, demonstrating its binding mode. | nih.gov |
SAXS studies can reveal large-scale domain movements that are often difficult to infer from static crystal structures alone. nih.govresearchgate.net For LTA4H, significant domain movements are hypothesized to be critical for its function. pnas.org Structural analyses have indicated that the enzyme undergoes conformational changes involving the rearrangement of its three domains to allow the substrate LTA4 to enter the active site. rcsb.orgpnas.org These movements include one domain widening the entrance to the active site and another acting as a lid to open and close access to a hydrophobic tunnel that accommodates the substrate's aliphatic tail. rcsb.orgpnas.org SAXS is an ideal technique to probe these dynamic processes in solution, providing data that can validate and complement the models derived from crystallography. nih.govdntb.gov.ua By analyzing the scattering patterns, researchers can gain insights into the flexibility of LTA4H and how its conformation changes upon substrate or inhibitor binding, which is fundamental to its catalytic cycle and regulation.
X-ray Crystallography for Enzyme-Ligand Complex Analysis
Biochemical and Enzymological Assays
Biochemical and enzymological assays are fundamental for quantifying the catalytic activity of LTA4H and for dissecting the roles of specific amino acids in its dual catalytic functions.
Distinct assays have been developed to measure the two separate enzymatic activities of LTA4H. The aminopeptidase activity is commonly measured using a spectrophotometric assay. pnas.orgpnas.org This method often employs a chromogenic substrate, such as alanine-p-nitroanilide, where the cleavage of the substrate by the enzyme releases a product (p-nitroaniline) that can be quantified by measuring the change in absorbance at a specific wavelength, typically 405 nm. pnas.orgpnas.orgsemanticscholar.org A more recent development is a method that allows for the direct spectrophotometric assessment of tri-peptide cleavage by using two competing substrates—a chromogenic reference substrate and the tri-peptide of interest—and analyzing the resulting progress curves with computer assistance. nih.gov
The epoxide hydrolase activity, which converts LTA4 to leukotriene B4 (LTB4), is typically quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). semanticscholar.orgresearchgate.net In this assay, the enzyme is incubated with the unstable substrate LTA4 for a short period. pnas.orgpnas.org The reaction is then stopped, and the products are extracted and separated by HPLC. pnas.orgpnas.org The amount of LTB4 and other dihydroxy products formed is quantified by measuring their absorbance with a UV detector, often using an internal standard like prostaglandin (B15479496) B1 for accurate measurement. semanticscholar.org
Table 2: Common Assays for LTA4 Hydrolase Activity
| Activity Measured | Assay Type | Principle | Typical Substrate(s) | Detection Method | Reference |
|---|---|---|---|---|---|
| Aminopeptidase | Spectrophotometric | Enzymatic cleavage releases a chromogenic product. | Alanine-p-nitroanilide | Absorbance at 405 nm | pnas.orgpnas.orgsemanticscholar.org |
| Epoxide Hydrolase | RP-HPLC | Separation and quantification of the enzymatic product LTB4 from the substrate LTA4. | Leukotriene A4 (LTA4) | UV absorbance after chromatographic separation | pnas.orgsemanticscholar.orgresearchgate.net |
Site-directed mutagenesis has been a pivotal technique for dissecting the catalytic mechanism of LTA4H by altering specific amino acid residues and observing the resulting effects on its enzymatic activities. This approach has successfully identified several key residues critical for both the epoxide hydrolase and aminopeptidase functions.
For example, mutating Glu-296, part of the conserved HEXXH zinc-binding motif, to glutamine selectively abrogates the peptidase activity while having a lesser effect on the epoxide hydrolase function. acs.orgki.se This indicates that the carboxylate group of Glu-296 is critical for peptide hydrolysis, likely acting as a general base catalyst. nih.gov Conversely, mutating Asp-375 to asparagine or alanine (B10760859) essentially eliminates the enzyme's ability to convert LTA4 into LTB4, while the aminopeptidase activity is preserved. pnas.orgnih.gov This finding established Asp-375 as a specific and critical residue for the epoxide hydrolase reaction. pnas.orgnih.gov
Other important residues identified through mutagenesis include Tyr-383, which acts as a proton donor in the peptidase reaction, and Glu-271, which plays dual roles in both reactions, participating in the opening of the epoxide ring of LTA4 and in recognizing the N-terminus of peptide substrates. atsjournals.orgatsjournals.orgnih.gov Tyr-378 was also identified as the residue that covalently binds to LTA4 during suicide inactivation, a finding confirmed by mutagenesis studies which showed that replacing it prevented this inactivation. ki.seki.se
Table 3: Key Residues in LTA4 Hydrolase Identified by Site-Directed Mutagenesis
| Residue | Mutation | Effect on Epoxide Hydrolase Activity | Effect on Aminopeptidase Activity | Inferred Role | Reference |
|---|---|---|---|---|---|
| Glu-296 | Gln | Largely retained | Abrogated | General base catalyst for peptide hydrolysis. | nih.govki.se |
| Asp-375 | Asn, Ala | Eliminated | Preserved | Specifically required for epoxide hydrolysis. | pnas.orgnih.gov |
| Tyr-383 | Phe, His, Gln | Reduced | Eliminated | Proton donor in the peptidase reaction. | ki.seatsjournals.orgatsjournals.org |
| Glu-271 | Gln | Abrogated | Abrogated | Dual role in epoxide ring opening and peptide N-terminal recognition. | nih.gov |
| Tyr-378 | Phe, Gln | Increased turnover (Phe) | Retained | Site of covalent attachment of LTA4 during suicide inactivation. | ki.seki.se |
Differential peptide mapping is a powerful technique used to identify specific regions of a protein that are modified under certain conditions. This method has been instrumental in pinpointing the site of covalent modification on LTA4H during its mechanism-based "suicide" inactivation by its substrate, LTA4. atsjournals.orgatsjournals.org
The methodology involves enzymatically digesting both the native (unmodified) and the suicide-inactivated LTA4H, typically with a specific protease like Lys-C. atsjournals.orgatsjournals.org The resulting peptide fragments are then separated and compared, usually by HPLC. pnas.org By comparing the peptide maps of the two samples, a modified peptide in the inactivated enzyme can be identified by its altered retention time. atsjournals.orgpnas.org
Using this approach, researchers identified a 21-residue peptide fragment, named K21 (spanning residues 365-385), as the region involved in the covalent binding of LTA4. ki.seatsjournals.orgpnas.org To determine the precise site of attachment, the modified K21 peptide was isolated from enzyme inactivated with LTA4 ethyl ester and subjected to Edman degradation for sequencing. ki.sepnas.org This analysis revealed a gap in the sequence at the position corresponding to Tyr-378, demonstrating that this tyrosine residue is the specific site where LTA4 covalently binds to and inactivates the enzyme. ki.sepnas.org This finding was further supported by the observation that pre-incubation with the competitive inhibitor bestatin prevented both enzyme inactivation and the modification of this peptide. pnas.org
Site-Directed Mutagenesis for Catalytic Mechanism Elucidation
Molecular Modeling and Computational Approaches
Computational methods have become indispensable tools for investigating the intricate pathways involving leukotriene A4 (LTA4). These in silico techniques provide detailed insights into molecular interactions that are often difficult to capture through experimental methods alone.
Molecular Docking and Pharmacophore Modeling for Ligand Discovery
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bio-conferences.orgbio-conferences.org This method is instrumental in understanding the interaction between LTA4 and its metabolizing enzymes, such as leukotriene A4 hydrolase (LTA4H). For instance, molecular docking studies have been employed to investigate the binding of LTA4 to the active site of LTA4H, revealing key amino acid residues involved in the interaction. arxiv.orgnih.gov One study documented a binding energy of -6.63 kcal/mol for the interaction between the D7 protein from Aedes aegypti saliva and LTA4, indicating a stable and spontaneous binding process. bio-conferences.orgbio-conferences.org The active site residues on the D7 protein interacting with LTA4 were identified as GLN 177, TYR 178, ARG 176, VAL 193, ILE 175, MET 194, PHE 154, PHE 186, HIS 189, TYR 248, and PHE 264. bio-conferences.orgbio-conferences.org
Pharmacophore modeling, another powerful computational tool, focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. This approach is particularly valuable for the discovery of new ligands, including inhibitors of enzymes in the LTA4 pathway. plos.orgbioinfopublication.org Researchers have successfully used pharmacophore models to screen large chemical databases for novel inhibitors of LTA4H and leukotriene C4 synthase (LTC4S), the two enzymes that metabolize LTA4. acs.orgnih.gov By combining molecular docking with pharmacophore filtering, potential dual inhibitors for both hLTA4H and hLTC4S have been identified from databases like the Maybridge database. acs.orgnih.gov
A hybrid 3D structure-based pharmacophore model was generated based on the crystal structure of LTA4H in complex with bestatin to identify potential LTA4H inhibitors. mdpi.com This model was used to screen the Maybridge database, leading to the identification of five promising hits. mdpi.com
Table 1: Molecular Docking and Pharmacophore Modeling Studies on LTA4 Pathways
| Research Focus | Methodology | Key Findings | Reference(s) |
|---|---|---|---|
| Interaction of D7 protein with LTA4 | Molecular Docking | Binding energy of -6.63 kcal/mol; identified key interacting amino acid residues. | bio-conferences.orgbio-conferences.org |
| Discovery of dual hLTA4H and hLTC4S inhibitors | Molecular Docking and Pharmacophore Filtering | Identified potential dual inhibitors from the Maybridge database. | acs.orgnih.gov |
| Identification of LTA4H inhibitors | Structure-Based Pharmacophore Modeling and Molecular Docking | Generated a pharmacophore model and identified five potential inhibitors from the Maybridge database. | mdpi.com |
| Development of LTA4H inhibitors | Hybrid Pharmacophore Model Development | Utilized LTA4H complexes with a known active compound and the substrate to develop hybrid pharmacophore models for screening chemical databases. | plos.org |
| Identification of novel LTA4H inhibitors | Analog-based Pharmacophore Strategy | A predictive pharmacophore model was generated and validated, which can be used to discover new LTA4H inhibitors. | bioinfopublication.org |
In Silico Predictions of Protein-Ligand Interactions
In silico methods offer a detailed view of the dynamic interactions between proteins and ligands at the atomic level. These predictions are crucial for understanding the mechanism of enzyme action and for designing new drugs. Studies have utilized in silico approaches to model the molecular structure of LTA4 and its binding within the active site of LTA4H. arxiv.orgnih.gov These computational analyses have provided insights into the conformational changes of LTA4 upon binding and the specific intermolecular interactions that stabilize the complex, which are in excellent agreement with experimental data. arxiv.orgnih.gov
For example, a combined molecular docking and molecular structure in silico analysis was performed on both the substrate (LTA4) and product (leukotriene B4) of LTA4H. arxiv.orgnih.gov This study modeled the structures of both protonated and deprotonated species of LTA4 and LTB4, providing a detailed binding model of LTA4 with LTA4H. arxiv.orgnih.gov The results showed that the substrate fits into the active site, arranging its functional groups in a manner consistent with the proposed reaction mechanism, held by multiple weak attractive interactions and a hydrogen bond to Arg563. arxiv.org
Gene Expression and Regulation Studies (e.g., Gene Chip Analysis, Promoter Studies)
Understanding the regulation of genes involved in the LTA4 pathway is critical for elucidating the mechanisms of inflammatory diseases. Gene expression studies, such as gene chip analysis and promoter studies, provide valuable information on how the synthesis of LTA4 and its downstream products is controlled at the genetic level.
Gene expression analysis has revealed that key enzymes in the leukotriene pathway, including arachidonate (B1239269) 5-lipoxygenase (ALOX5) and LTA4H, are significantly upregulated in patients with coronary artery disease (CAD). researchgate.netsemanticscholar.orgnih.gov Furthermore, a strong correlation has been observed between the expression of these leukotriene genes and inflammatory markers like tumor necrosis factor (TNF) and interleukin-8 (IL-8). researchgate.netsemanticscholar.orgnih.gov In patients with tuberculous meningitis, the expression of LTA4H was found to be twofold higher compared to controls. researchgate.net
Promoter studies have been conducted to investigate the transcriptional regulation of genes like LTA4H and LTC4S. Analysis of the LTA4H gene promoter has identified regulatory elements that contribute to its basal activity. aai.org For the LTC4S gene, promoter characterization has shown the involvement of an SP1 site and a putative initiator element in its expression. nih.gov Functional studies of polymorphisms in the LTC4S promoter have been performed using luciferase reporter constructs in cell lines to assess their impact on basal transcription. nih.gov
Table 2: Gene Expression and Regulation Findings in the LTA4 Pathway
| Gene | Condition/Study Type | Key Findings | Reference(s) |
|---|---|---|---|
| ALOX5, LTA4H | Coronary Artery Disease (CAD) | Significantly higher expression in patients compared to controls. | researchgate.netsemanticscholar.orgnih.gov |
| LTA4H | Tuberculous Meningitis | Twofold higher expression in patients compared to controls. | researchgate.net |
| LTA4H | Promoter Analysis | Identification of a transcriptional regulatory element conferring high basal activity in PEL cells. | aai.org |
| LTC4S | Promoter Characterization | An SP1 site and a putative initiator element are involved in non-cell-specific expression. | nih.gov |
Cell-Based Assays for Biosynthesis and Metabolic Analysis (e.g., Using Human Polymorphonuclear Leukocytes)
Cell-based assays are fundamental for studying the biosynthesis and metabolism of LTA4 in a physiologically relevant context. Human polymorphonuclear leukocytes (PMNLs), which are primary producers of leukotrienes, are frequently used in these assays. nih.gov These cells can be stimulated with agents like the calcium ionophore A23187 to induce the production of LTA4 and its metabolites. nih.govunina.it
By analyzing the enzymatic and non-enzymatic products derived from LTA4, researchers can quantify the amount of LTA4 released from the cells. nih.gov Studies using this approach have shown that a significant portion of the LTA4 synthesized by PMNLs is released into the extracellular environment, where it can be taken up by other cells for further metabolism in a process known as transcellular biosynthesis. nih.gov One study demonstrated that reducing cell-cell interactions by diluting PMNL suspensions led to a doubling in the amount of non-enzymatic LTA4-derived metabolites, suggesting that over 50% of the synthesized LTA4 is released from the cells. nih.gov
These cell-based systems are also crucial for screening the efficacy of potential inhibitors of the LTA4 pathway. For example, the inhibitory effects of novel compounds on 5-lipoxygenase (5-LO) product formation have been assessed in human monocytes and PMNLs. unina.it
Emerging Concepts and Future Directions in Leukotriene A4 Research
Unraveling the Full Physiological Scope of LTA4H Aminopeptidase (B13392206) Activity
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme, traditionally recognized for its epoxide hydrolase activity in converting leukotriene A4 (LTA4) to the pro-inflammatory mediator leukotriene B4 (LTB4). uniprot.orguniprot.orgmedchemexpress.com However, a growing body of research has illuminated its significant, and sometimes opposing, role as an aminopeptidase. uniprot.orguniprot.orgmedchemexpress.com This enzymatic function is crucial for understanding the full scope of LTA4's influence on inflammatory processes.
The aminopeptidase activity of LTA4H involves the cleavage of the N-terminal residue from peptides, with a particular affinity for those with an N-terminal arginine. uniprot.orguniprot.org A key endogenous substrate for this activity has been identified as the tripeptide Pro-Gly-Pro (PGP). pnas.orgnih.govjci.org PGP is a chemoattractant for neutrophils, generated from the breakdown of collagen by matrix metalloproteinase-9 (MMP9) and prolylendopeptidase (PREPL). uniprot.orguniprot.org By degrading PGP, the aminopeptidase function of LTA4H can effectively dampen neutrophil recruitment and thus may serve to resolve inflammation. nih.govmdpi.compnas.org This positions LTA4H as a critical regulator with dual, context-dependent roles: initiating inflammation through LTB4 synthesis and potentially resolving it through PGP degradation. jci.orgmdpi.com
The discovery of this dual functionality has spurred interest in developing inhibitors that can selectively target one activity over the other. For instance, bestatin (B1682670) is a known inhibitor of the aminopeptidase activity. uniprot.orguniprot.org Conversely, researchers have sought to design molecules that inhibit the epoxide hydrolase function while sparing the aminopeptidase activity, with the goal of creating more nuanced anti-inflammatory therapies. pnas.orgnih.gov One such molecule, 4-(4-benzylphenyl)thiazol-2-amine (ARM1), has been shown to selectively inhibit LTB4 synthesis without significantly affecting the hydrolysis of PGP. pnas.orgmdpi.com
The modulation of LTA4H's aminopeptidase activity has been explored in various disease models. For example, in cystic fibrosis, neutrophil elastase can cleave LTA4H, which paradoxically enhances its aminopeptidase activity. ersnet.org Furthermore, compounds like alpha-lipoic acid have been shown to inhibit both the epoxide hydrolase and aminopeptidase activities of LTA4H. The substrate-dependent nature of some modulators, such as 4-methoxydiphenylmethane (B1215653) (4MDM), adds another layer of complexity, as it can either inhibit or activate the aminopeptidase activity depending on the substrate present. researchgate.net
Table 1: Substrates and Inhibitors of LTA4H Aminopeptidase Activity
| Molecule | Type | Effect on LTA4H Aminopeptidase Activity | Reference |
|---|---|---|---|
| Pro-Gly-Pro (PGP) | Endogenous Substrate | Degraded by LTA4H | pnas.orgnih.govjci.org |
| Ala-p-Na | Artificial Substrate | Hydrolyzed by LTA4H | pnas.org |
| Val-p-Na | Artificial Substrate | Hydrolyzed by LTA4H | pnas.org |
| Bestatin | Inhibitor | Inhibits activity | uniprot.orguniprot.org |
| Alpha-lipoic acid | Inhibitor | Inhibits activity | |
| 4-(4-benzylphenyl)thiazol-2-amine (ARM1) | Selective Epoxide Hydrolase Inhibitor | Spares aminopeptidase activity at lower concentrations | pnas.orgmdpi.com |
| 4-methoxydiphenylmethane (4MDM) | Modulator | Can inhibit or activate depending on the substrate | researchgate.net |
Interplay of Leukotriene A4 Metabolism with Other Lipid Mediator Networks
The metabolic fate of leukotriene A4 (LTA4) is not confined to the production of LTB4 but is intricately connected with other major lipid mediator networks, including the cyclooxygenase (COX) and lipoxin pathways. This crosstalk is fundamental to the balance between pro-inflammatory and pro-resolving signals in tissues.
A significant interaction occurs between the lipoxygenase (LOX) and COX pathways. Inhibition of the COX pathway, for instance by non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen, can lead to a "shunting" of the common precursor, arachidonic acid, towards the LOX pathway. jrheum.orgnih.gov This can result in an increased production of LTB4 from LTA4, potentially exacerbating inflammation. jrheum.orgnih.gov This phenomenon highlights the complexity of targeting a single pathway in the intricate web of inflammatory mediator biosynthesis.
Furthermore, LTA4 is a crucial substrate in the transcellular biosynthesis of lipoxins, a class of specialized pro-resolving mediators (SPMs) that actively orchestrate the resolution of inflammation. pnas.orgresearchgate.netscielo.br This process typically involves the transfer of LTA4 from a cell that produces it, such as a neutrophil, to a cell that expresses a different lipoxygenase, like a platelet (expressing 12-LOX) or an epithelial cell (expressing 15-LOX). researchgate.netscielo.br These recipient cells then convert LTA4 into lipoxin A4 (LXA4) and lipoxin B4 (LXB4), which possess potent anti-inflammatory properties. scielo.br Therefore, the availability of LTA4 represents a critical branch point, dictating the balance between the generation of pro-inflammatory LTB4 and anti-inflammatory lipoxins. researchgate.netscielo.br
The interaction extends to other SPMs as well. Resolvins, another class of pro-resolving mediators derived from omega-3 fatty acids, can influence the LTA4 pathway. For example, resolvin D1 (RvD1) can reduce the production of LTA4 by preventing the nuclear localization of 5-lipoxygenase (5-LOX), the enzyme that initiates the leukotriene cascade. mdpi.com This action of RvD1 consequently promotes the production of pro-resolving LXA4 while diminishing the synthesis of pro-inflammatory LTA4. mdpi.com LTA4H is also involved in the biosynthesis of resolvin E1 and 18S-resolvin E1 from eicosapentaenoic acid, further underscoring its role in pro-resolving pathways. uniprot.orgmedchemexpress.com
Table 2: Key Interactions of LTA4 Metabolism with Other Lipid Mediator Pathways
| Interacting Pathway/Mediator | Nature of Interaction | Outcome | Reference |
|---|---|---|---|
| Cyclooxygenase (COX) Pathway | Inhibition of COX can shunt arachidonic acid to the LOX pathway. | Increased LTB4 production. | jrheum.orgnih.gov |
| Lipoxin Pathway | LTA4 is a substrate for transcellular biosynthesis of lipoxins (LXA4, LXB4). | Production of anti-inflammatory mediators. | researchgate.netscielo.br |
| Resolvins (e.g., RvD1) | RvD1 can decrease LTA4 production by inhibiting 5-LOX nuclear localization. | Shift towards pro-resolving mediator synthesis (LXA4). | mdpi.com |
| Resolvin E1 Biosynthesis | LTA4H participates in the synthesis of resolvin E1 and 18S-resolvin E1. | Production of potent anti-inflammatory and pro-resolving mediators. | uniprot.orgmedchemexpress.com |
Genetic Polymorphisms and their Impact on Leukotriene A4 Pathways
Genetic variations within the genes encoding enzymes of the leukotriene pathway can significantly influence an individual's susceptibility to and the pathophysiology of various inflammatory diseases. Polymorphisms in the LTA4H gene, as well as in genes encoding upstream enzymes like ALOX5 (5-lipoxygenase) and downstream enzymes such as LTC4S (leukotriene C4 synthase), have been the focus of extensive research. nih.govfrontiersin.org
Single nucleotide polymorphisms (SNPs) in the LTA4H gene have been associated with altered LTB4 production and susceptibility to a range of conditions. nih.gov For instance, certain LTA4H promoter polymorphisms can regulate the expression of the enzyme, with some genotypes leading to higher or lower LTA4H concentrations and activity. oup.com The impact of these polymorphisms can be complex and population-dependent. For example, while some studies in Vietnamese populations have linked LTA4H polymorphisms (e.g., rs17525495) to tuberculosis (TB) susceptibility, these associations have not been consistently replicated in other populations, such as those in Portugal, Russia, and China. mdpi.comresearchgate.netnih.gov This suggests that the functional consequences of these genetic variants may be influenced by the haplotypic background, which can differ across geographic regions. mdpi.com
In the context of respiratory diseases, LTA4H variants have been investigated for their role in chronic obstructive pulmonary disease (COPD) and asthma. nih.goversnet.org Some studies suggest that polymorphisms in LTA4H may influence baseline lung function in smokers and those with COPD. nih.goversnet.orgersnet.org Similarly, certain LTA4H SNPs have been associated with asthma and related phenotypes. nih.govresearchgate.net
The interplay between polymorphisms in different genes of the pathway is also an area of active investigation. Studies have explored the combined effects of variants in ALOX5, LTA4H, and LTC4S on the risk of conditions like ischemic stroke, suggesting that these genetic factors may have independent or interactive effects on disease susceptibility. nih.gov
Table 3: Selected Genetic Polymorphisms in the Leukotriene A4 Pathway and Their Associations
| Gene | Polymorphism (SNP) | Associated Condition(s) | Functional Impact/Note | Reference |
|---|---|---|---|---|
| LTA4H | rs1978331 | Asthma, Myocardial Infarction, Tuberculosis (conflicting reports) | Associated with LTB4 overproduction; heterozygosity showed protection from TB in some studies, but not replicated in others. | nih.govresearchgate.netnih.gov |
| LTA4H | rs2660898 | Tuberculosis (conflicting reports) | Heterozygosity showed protection from TB in some studies, but not replicated in others. | researchgate.netnih.gov |
| LTA4H | rs17525495 | Tuberculous Meningitis, Tuberculosis (conflicting reports) | Affects transcriptional activity of LTA4H. Associated with lower LTA4H expression. | mdpi.come-century.us |
| LTA4H | rs6538697 | Ischemic Stroke | CC genotype associated with increased risk. | nih.gov |
| LTA4H | rs2540493 | Asthma in Latinos | Protective for asthma. | researchgate.net |
| ALOX5 | rs59439148 (VNTR) | Asthma | Affects ALOX5 expression and leukotriene burden. | frontiersin.orgpharmgkb.org |
| ALOX5 | rs2029253 | Ischemic Stroke | GG genotype showed a risk-reducing effect. | nih.gov |
| LTC4S | rs730012 (-444A>C) | Severe Asthma, Ischemic Stroke | Affects CysLT production; associated with altered response to zafirlukast. | frontiersin.orgnih.gov |
Q & A
Q. How can researchers ensure ethical compliance when using animal models to study leukotriene A4(1-)-mediated inflammation?
Q. What steps enhance the reproducibility of leukotriene A4(1-) studies in non-specialized labs?
- Methodological Answer : Publish detailed supplemental materials with step-by-step protocols, raw data, and troubleshooting notes (e.g., precipitate formation during extraction). Use electronic lab notebooks (ELNs) for real-time documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
